Tris(4-methoxyphenyl)methanol

Protecting group strategy Oligonucleotide synthesis Carbohydrate chemistry

Select Tris(4-methoxyphenyl)methanol for superior protection of acid-sensitive substrates. Its three para-methoxy groups enable accelerated detritylation under milder conditions vs DMT or Trt, minimizing glycosidic cleavage and depurination. Essential for high-yield synthesis of nucleosides, glycans, and peptides. For advanced applications, TPM derivatives enhance hydrophobic drug membrane permeability.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
CAS No. 3010-81-9
Cat. No. B1582487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-methoxyphenyl)methanol
CAS3010-81-9
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O
InChIInChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3
InChIKeyJCLOLVVCZNYDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-methoxyphenyl)methanol (CAS 3010-81-9): Technical Baseline and Procurement Specifications


Tris(4-methoxyphenyl)methanol (CAS 3010-81-9), also known as 4,4′,4″-trimethoxytrityl alcohol (TMT), is a triarylmethanol derivative characterized by three para-methoxyphenyl substituents attached to a central carbinol carbon [1]. With a molecular formula of C22H22O4 and molecular weight of 350.41 g/mol, this compound exhibits a melting point range of 76–82°C, a calculated XLogP3 of approximately 4.1, and is typically supplied as a white to off-white crystalline solid with commercially available purities ranging from 95% to 98% . It functions both as a sterically demanding protecting group for alcohols, amines, and thiols in organic synthesis and as a hydrophobic modifier in peptide-drug conjugate design [2].

Why Tris(4-methoxyphenyl)methanol Cannot Be Replaced by Generic Trityl or Dimethoxytrityl Analogs


Substituting Tris(4-methoxyphenyl)methanol with closely related trityl-class protecting groups—such as unsubstituted trityl (Trt), monomethoxytrityl (MMT), or 4,4′-dimethoxytrityl (DMT)—fundamentally alters the kinetic profile of both protection and deprotection reactions [1]. The para-methoxy substituents exert a cumulative electron-donating effect that stabilizes the trityl carbocation intermediate, systematically accelerating detritylation rates while modulating the compound's acid lability threshold [2]. Consequently, synthetic protocols optimized for TMT cannot reliably execute with DMT or Trt without re-optimizing reaction conditions, and procurement of an incorrect trityl analog introduces uncontrolled variability in regioselectivity, coupling efficiency, and overall yield [3].

Tris(4-methoxyphenyl)methanol: Comparative Quantitative Evidence for Scientific Selection


Enhanced Detritylation Kinetics of Trimethoxytrityl vs. Dimethoxytrityl and Trityl Groups

In comparative kinetic studies across the trityl protecting group series, the rate of detritylation (acid-catalyzed cleavage) increases systematically with each additional para-methoxy substituent [1]. The 4,4′,4″-trimethoxytrityl (TMT) group exhibits the fastest cleavage rate, followed by 4,4′-dimethoxytrityl (DMT), then 4-monomethoxytrityl (MMT), with unsubstituted trityl (Trt) being the slowest [2]. This quantitative trend enables precise tuning of deprotection conditions: TMT can be removed under milder acidic conditions or shorter reaction times than DMT, which is critical when protecting acid-sensitive substrates that cannot tolerate the prolonged exposure required for DMT cleavage [3].

Protecting group strategy Oligonucleotide synthesis Carbohydrate chemistry Acid-labile protection

Enhanced Antiproliferative Activity of TPM-Triptorelin Conjugates vs. Physical Mixtures

Conjugation of Triptorelin (TRP) with Tris(4-methoxyphenyl)methanol (TPM) derivatives significantly enhances antiproliferative activity compared to unconjugated physical mixtures of TPM and TRP [1]. At a concentration of 50 µM following 72-hour incubation, TRP-TPM conjugates inhibited cell proliferation in CCRF-CEM (human acute lymphoblastic leukemia) cells by 21–37%, in SK-OV-3 (human ovarian adenocarcinoma) cells by 24–73%, and in 3T3-L1 (mouse preadipocytes) by 37–56% relative to the respective physical mixtures and TRP alone [2]. The enhancement is attributed to optimized hydrophobicity from TPM conjugation, which improves cellular uptake and intracellular retention of the peptide drug [3].

Peptide-drug conjugate Cancer chemotherapy Prodrug design Cellular uptake enhancement

Selective Protection of Primary Amino Groups with TMT Tetrafluoroborate vs. DMT

Both 4,4′-dimethoxytrityl tetrafluoroborate (DMT⁺ BF₄⁻) and 4,4′,4″-trimethoxytrityl tetrafluoroborate (TMT⁺ BF₄⁻) serve as reagents for protecting primary amines; however, TMT⁺ BF₄⁻ demonstrates enhanced reactivity toward secondary amines compared to DMT⁺ BF₄⁻, while both reagents maintain strong selectivity for primary over secondary amino groups [1]. This differential reactivity profile makes TMT particularly valuable in applications requiring protection of specific amino functions in polyamine substrates or in ¹⁵N-labeling strategies where precise control over protection site is critical [2].

Amine protection 15N-labeling Selective functionalization Solid-phase synthesis

Lipophilicity Differential: TMT (XLogP3 4.1) as Hydrophobic Modifier for Peptide-Drug Conjugates

Tris(4-methoxyphenyl)methanol exhibits a calculated XLogP3 value of 4.1 [1], which is substantially higher than the more hydrophilic DMT (XLogP3 approximately 3.2) and significantly lower than fully alkylated triarylmethyl analogs such as triphenylmethanol (XLogP3 approximately 3.7) or tris(4-methylphenyl)methanol (XLogP3 >5) [2]. This intermediate lipophilicity provides an optimal balance for peptide-drug conjugate design: sufficient hydrophobicity to enhance membrane permeability and cellular uptake of hydrophilic peptide therapeutics such as Triptorelin and Buserelin, without causing excessive aggregation or precipitation in aqueous biological media [3].

Drug delivery Peptide conjugate Hydrophobicity optimization Cellular permeability

Tris(4-methoxyphenyl)methanol: Validated Application Scenarios Based on Comparative Evidence


Mild Acid-Cleavable Protection of Acid-Sensitive Substrates

Researchers requiring a trityl-class protecting group for acid-labile substrates—such as glycosides, silyl ethers, or nucleosides with sensitive heterocyclic bases—should select TMT over DMT or Trt. The accelerated detritylation kinetics of TMT allow for deprotection under milder acidic conditions or significantly shorter reaction times [1]. This minimizes acid-catalyzed side reactions including glycosidic bond cleavage, silyl group loss, and nucleobase depurination, directly translating to higher isolated yields of target compounds [2].

Peptide-Drug Conjugate Development Requiring Enhanced Cellular Uptake

For research programs developing peptide-based therapeutics where poor cellular uptake limits efficacy, conjugation with TPM derivatives provides a validated approach to enhance membrane permeability [1]. As demonstrated with Triptorelin-TPM conjugates, covalent attachment of the TPM moiety increased antiproliferative activity by 21–73% across multiple cancer cell lines compared to unconjugated controls at equivalent concentrations [2]. This application scenario is particularly relevant for GnRH agonists (Triptorelin, Leuprorelin, Buserelin) and other hydrophilic peptide drugs with intrinsically low passive membrane diffusion [3].

Selective Protection of Primary Amines in Polyamine Substrates

In synthetic sequences involving molecules with multiple amino groups—such as polyamines, amino sugars, or peptide intermediates—TMT⁺ BF₄⁻ offers distinct advantages over DMT⁺ BF₄⁻ due to its expanded reactivity toward secondary amines while maintaining primary amine selectivity [1]. This differential protection profile enables regioselective functionalization strategies that are not achievable with DMT reagents, making TMT the preferred choice for ¹⁵N-labeling studies and the synthesis of selectively protected polyamine scaffolds [2].

Optimization of Hydrophobicity in Prodrug and Linker Design

When designing hydrophobic linkers or prodrug modifiers for hydrophilic therapeutics, TMT provides a quantitatively defined intermediate lipophilicity (XLogP3 = 4.1) that balances membrane permeability with aqueous compatibility [1]. This positions TMT between the more polar DMT (XLogP3 ≈ 3.2) and excessively lipophilic triarylmethyl analogs (XLogP3 >5), offering a rational starting point for hydrophobicity optimization without requiring extensive analog synthesis [2]. The compound's three methoxy substituents also provide synthetic handles for further derivatization to fine-tune physicochemical properties [3].

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